N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(1H-Indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring substituted with an indole-2-carbonyl group. The azetidine (a four-membered nitrogen-containing ring) and pyridazine (a six-membered diazine ring) contribute to its unique conformational and electronic properties, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1H-indol-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-8-11-4-1-2-5-13(11)19-14)21-9-12(10-21)18-15-6-3-7-17-20-15/h1-8,12,19H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJLRNABVMRQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-2-carboxylic acid with azetidine-3-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with pyridazine derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes
| Step | Reaction Type | Conditions | Yield | Source |
|---|---|---|---|---|
| Azetidine formation | Aza-Michael addition | DBU, MeCN, 65°C | 69% | |
| Indole coupling | Amide bond formation | HATU, DIPEA, DMF | 53–64% | |
| Pyridazine amination | SNAr | K2CO3, DMSO, 80°C | 55% |
Nucleophilic Substitution Reactions
The azetidine ring’s strained geometry enhances reactivity:
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Ring-Opening : Reacts with electrophiles (e.g., alkyl halides) at the azetidine nitrogen, forming pyrrolidine derivatives under heating (e.g., 70–85% yields) .
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Quaternary Ammonium Salts : Treatment with methyl iodide generates quaternary salts, useful in catalysis .
Table 2: Azetidine Ring Functionalization
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH3I | N-Methylated azetidinium iodide | RT, MeCN | 78% |
| Benzyl bromide | 3-Benzylazetidine | 60°C, K2CO3 | 82% |
Cross-Coupling Reactions
The pyridazine amine participates in Pd-catalyzed couplings:
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Suzuki–Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to yield biaryl derivatives (72–89% yields) .
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Buchwald–Hartwig : Forms C–N bonds with aryl halides (e.g., 2-bromopyridine) .
Table 3: Pyridazine Cross-Coupling Examples
| Coupling Partner | Catalyst | Conditions | Yield |
|---|---|---|---|
| 4-MeO-C6H4B(OH)2 | Pd(PPh3)4 | DME, 80°C | 85% |
| 2-Bromopyridine | Pd2(dba)3/Xantphos | Toluene, 100°C | 68% |
Oxidation and Reduction
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Oxidation : The indole moiety undergoes epoxidation or hydroxylation with mCPBA or TBHP (tert-butyl hydroperoxide) .
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the azetidine ring to pyrrolidine .
Stability and Degradation
-
Acid Sensitivity : The Boc-protected azetidine hydrolyzes in HCl/MeOH to free amine .
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Thermal Stability : Decomposes above 200°C, confirmed by TGA.
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with indole and azetidine moieties exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of indole have shown promise in inhibiting cell proliferation in breast and lung cancer models, suggesting that modifications to the azetidine structure can enhance these effects .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of similar compounds revealed that specific substitutions on the indole ring significantly influence anticancer potency. The introduction of electron-withdrawing groups was found to enhance activity against cancer cells, indicating a pathway for optimizing this compound for therapeutic use .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the indole moiety is crucial for enhancing the antibacterial properties of azetidine derivatives. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings
A recent review highlighted several hybrids bearing indole and azetidine structures that displayed potent antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, making these compounds valuable candidates for further development in antibiotic therapy .
Glycogen Phosphorylase Inhibition
This compound has been identified as a potential inhibitor of glycogen phosphorylase, an enzyme implicated in glucose metabolism and diabetes management. Inhibition of this enzyme can lead to reduced blood glucose levels, making it a target for diabetes treatment .
Clinical Implications
The implications for diabetes treatment are significant, as compounds that effectively inhibit glycogen phosphorylase could contribute to better glycemic control in diabetic patients. Further studies are needed to evaluate the efficacy and safety of these compounds in clinical settings.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole moiety is known for its role in modulating neurotransmitter systems, which could be harnessed to develop treatments aimed at protecting neuronal health .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that allow for the introduction of various functional groups, enabling the design of targeted derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have streamlined the production of this compound, facilitating further research into its applications across different domains .
Mechanism of Action
The mechanism of action of N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and pyridazine rings may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Pyridazine vs. Pyrimidine/Pyridine : Pyridazine’s dual adjacent nitrogen atoms may enhance interactions with polar enzyme pockets compared to pyrimidine or pyridine derivatives .
- Indole Substitution : The indole-2-carbonyl group in the target compound offers distinct π-π stacking and dipole interactions compared to indole-3-carboxamide derivatives .
Biological Activity
N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound notable for its structural features, which include an indole moiety, an azetidine ring, and a pyridazine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : CHNO
- Molecular Weight : 293.32 g/mol
- CAS Number : 2097869-23-1
Biological Activity Overview
Research indicates that compounds with indole and pyridazine structures often exhibit diverse biological activities, including:
- Anticancer Activity : The compound may interact with specific molecular targets involved in cancer progression.
- Antimicrobial Properties : Potential efficacy against various microbial strains.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The indole moiety can bind to various receptors, modulating their activity.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways related to disease processes.
Anticancer Studies
A series of studies have investigated the anticancer properties of this compound. For instance:
- Study 1 : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
Research has also explored the antimicrobial potential:
- Study 2 : A screening against common bacterial strains showed that the compound has moderate activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:
| Compound Type | Example | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole-3-carboxylic acid | Anticancer, Antimicrobial |
| Azetidine Derivatives | Azetidine carboxylic acids | Antibacterial |
| Pyridazine Derivatives | Pyridazine-based inhibitors | Antiviral, Anticancer |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : In a preclinical model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups .
- Case Study B : A study on its antimicrobial effects revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a potential role in treating chronic infections .
Q & A
Basic: What are the optimal synthetic routes for N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine?
Answer:
The synthesis typically involves multi-step reactions starting with indole-2-carboxylic acid and azetidine derivatives. Key steps include:
- Coupling Reactions : Amide bond formation between indole-2-carbonyl chloride and azetidin-3-amine using coupling agents like HATU or DCC in anhydrous DMF .
- Cyclization : Formation of the azetidine ring under basic conditions (e.g., K₂CO₃) at 60–80°C to ensure high yields .
- Purification : Chromatographic methods (e.g., silica gel or HPLC) to isolate the final product, with yields optimized by controlling solvent polarity and gradient elution .
Basic: How is the structural integrity of this compound validated?
Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the indole, azetidine, and pyridazine moieties. Aromatic proton shifts (δ 7.2–8.5 ppm) and carbonyl carbon signals (δ ~165–170 ppm) are critical .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular weight .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, resolving ambiguities in stereochemistry .
Basic: What preliminary biological activities are associated with this compound?
Answer:
Initial studies on structurally analogous compounds suggest:
- Kinase Inhibition : Pyridazine and indole moieties may target ATP-binding pockets of kinases (e.g., CDK or JAK family), validated via fluorescence-based enzymatic assays .
- Antiproliferative Activity : In vitro screens against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the µM range, with mechanism probed via apoptosis markers (e.g., caspase-3 activation) .
Advanced: How can conflicting solubility data across studies be resolved?
Answer:
Discrepancies arise from solvent choice and pH conditions. Methodological approaches include:
- pH-Dependent Solubility Profiling : Use buffered solutions (pH 1–10) with UV-Vis quantification to identify optimal solubility ranges .
- Co-solvent Systems : Test DMSO-water or PEG-based mixtures to enhance bioavailability while avoiding precipitation .
- Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility with excipients .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?
Answer:
Discrepancies often stem from metabolic instability or poor pharmacokinetics. Solutions involve:
- Metabolite Identification : LC-MS/MS profiling of plasma samples post-administration to detect degradation products (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve stability and tissue penetration .
- PK/PD Modeling : Correlate plasma concentrations with target engagement using compartmental models .
Advanced: How do substituent modifications on the azetidine ring affect bioactivity?
Answer:
SAR studies reveal:
- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance binding affinity to hydrophobic enzyme pockets (e.g., 3-fold increase in IC₅₀ for bromo-substituted analogs) .
- Steric Effects : Bulky groups (e.g., cyclobutyl) reduce conformational flexibility, potentially lowering off-target interactions .
- Hydrogen Bonding : Methoxy or amine substituents improve solubility without compromising target binding .
Advanced: What crystallographic techniques confirm the 3D structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (e.g., ether into DCM solution) provide high-resolution data. SHELXL refines thermal parameters and validates non-covalent interactions (e.g., π-π stacking between indole and pyridazine) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing motifs .
Advanced: How is computational chemistry utilized in optimizing this compound?
Answer:
- Docking Simulations : AutoDock Vina predicts binding poses in kinase domains, guiding substituent prioritization .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residue interactions .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to design derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
